molecular formula C14H23ClN2 B3027479 N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride CAS No. 1289387-29-6

N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride

Cat. No. B3027479
CAS RN: 1289387-29-6
M. Wt: 254.80
InChI Key: AZWZBWZDTLYHMA-UHFFFAOYSA-N
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Description

“N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride”, has been a topic of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

The molecular formula of “N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride” is C14H23ClN2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

“N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride” has a molecular weight of 254.80 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require further experimental determination.

Scientific Research Applications

  • Cholinesterase and Monoamine Oxidase Dual Inhibitor : A study by Bautista-Aguilera et al. (2014) identified a derivative of N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride as a new cholinesterase and monoamine oxidase dual inhibitor, suggesting potential applications in the treatment of diseases related to these enzymes, such as Alzheimer's disease (Bautista-Aguilera et al., 2014).

  • Aza-Pummerer Approach for Synthesis of Piperidines : Ebule et al. (2019) describe a method for synthesizing 4-chloropiperidines from homoallylic amines, which includes derivatives like N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride. This process offers an environmentally benign alternative for piperidine formation and applies to both aromatic and aliphatic amines (Ebule et al., 2019).

  • Conformational Analysis and Crystal Structure : Research by Ribet et al. (2005) on a related compound focuses on the conformational analysis and crystal structure, which is essential for understanding the physical and chemical properties of these compounds (Ribet et al., 2005).

  • Synthesis and Bioactivity of Piperidin-4-one Derivatives : A study by Xue Si-jia (2011) synthesized a compound closely related to N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride and explored its crystal structure and bioactivity, indicating potential applications in bioactive material development (Xue Si-jia, 2011).

  • Synthesis of β-Aminoketones of the Adamantane Series : Makarova et al. (2002) explored the synthesis of hydrochlorides involving compounds similar to N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride, contributing to the understanding of chemical reactions and synthesis in this class of compounds (Makarova et al., 2002).

Mechanism of Action

The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative and its interactions with biological targets . More research is needed to fully understand the mechanism of action of “N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride”.

Future Directions

Piperidine derivatives, including “N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride”, continue to be an area of active research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their pharmacological applications .

properties

IUPAC Name

N-methyl-1-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)10-16-9-3-4-14(11-16)15-2;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWZBWZDTLYHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289387-29-6
Record name 3-Piperidinamine, N-methyl-1-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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